1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl 5-methyl-1,2-oxazole-3-carboxylate
Description
Properties
IUPAC Name |
[1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl] 5-methyl-1,2-oxazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S/c1-9-6-11(18-23-9)15(20)22-10-7-19(8-10)16-17-14-12(21-2)4-3-5-13(14)24-16/h3-6,10H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQVVCHPBIJXWAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)OC2CN(C2)C3=NC4=C(C=CC=C4S3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl 5-methyl-1,2-oxazole-3-carboxylate involves multiple steps, typically starting with the formation of the benzothiazole ring. This can be achieved through a condensation reaction between 2-aminothiophenol and an appropriate aldehyde. The azetidine ring can be synthesized via cyclization reactions involving suitable precursors. The final step involves the formation of the oxazole ring, which can be synthesized through cyclization reactions involving nitriles and aldehydes .
Chemical Reactions Analysis
1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl 5-methyl-1,2-oxazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, where halogens can be replaced by nucleophiles like amines or thiols
Scientific Research Applications
Pharmaceutical Chemistry
1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl 5-methyl-1,2-oxazole-3-carboxylate has been synthesized as part of a broader investigation into anti-inflammatory agents. Research indicates that derivatives of this compound exhibit significant inhibition of cyclooxygenase enzymes (COX), particularly COX-1, which is crucial for the production of inflammatory mediators.
Case Study: Anti-inflammatory Activity
In a study evaluating several derivatives for their anti-inflammatory properties, compounds containing the methoxy group at the para position on the benzothiazole ring showed the highest potency with IC50 values indicating effective inhibition of COX enzymes.
Neuropharmacology
The compound has also been investigated for its potential as an anti-Parkinsonian agent. In animal models, specifically those induced with haloperidol to mimic Parkinson's symptoms, compounds similar to 1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin have demonstrated efficacy in alleviating symptoms such as catalepsy.
Case Study: Neuropharmacological Effects
Research highlighted that specific derivatives reduced haloperidol-induced catalepsy in mice, suggesting a neuroprotective effect. The synthesis involved coupling benzothiazole derivatives with azetidine structures to enhance biological activity against neurodegenerative conditions.
Antimicrobial Research
Compounds in the thiazole family, including derivatives of 1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin, have shown promising antibacterial properties. Recent studies indicate that these compounds can act against various bacterial strains, potentially offering new avenues for treating antibiotic-resistant infections .
Case Study: Antibacterial Activity
A study assessing the antibacterial efficacy of thiazole derivatives reported that several compounds exhibited superior activity compared to traditional antibiotics like ampicillin and streptomycin. The mechanism involves targeting bacterial cell wall synthesis and disrupting essential metabolic pathways .
Summary of Applications
The applications of 1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl 5-methyl-1,2-oxazole-3-carboxylate can be summarized as follows:
| Field | Application | Outcome |
|---|---|---|
| Pharmaceutical Chemistry | Anti-inflammatory agents | Significant COX inhibition |
| Neuropharmacology | Potential anti-Parkinsonian agent | Alleviation of haloperidol-induced symptoms |
| Antimicrobial Research | Antibacterial properties | Effective against resistant bacterial strains |
Mechanism of Action
The mechanism of action of 1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl 5-methyl-1,2-oxazole-3-carboxylate involves its interaction with specific molecular targets. The benzothiazole ring is known to interact with enzymes and receptors, modulating their activity. The azetidine and oxazole rings contribute to the compound’s overall stability and reactivity, enhancing its biological activity .
Comparison with Similar Compounds
Structural Analogs and Functional Groups
The compound’s uniqueness lies in its hybrid architecture. Comparisons with analogs highlight differences in ring systems, substituents, and bioactivity (Table 1).
Table 1: Structural and Functional Comparisons
*Calculated based on formula: C₁₇H₁₇N₃O₄S.
Key Observations:
Benzothiazole Derivatives: The target compound’s benzothiazole shares structural similarity with propyl 3-oxo-2,3-dihydro-1,2-benzothiazole-2-carboxylate, which exhibits antimicrobial activity .
Oxazole Esters :
- Methyl 5-methyl-1,2-oxazole-3-carboxylate (Ev9, Ev10) is a building block for heterocyclic synthesis. The methyl group at position 5 in the target compound may reduce steric hindrance compared to bulkier substituents, favoring interactions with biological targets.
Azetidine vs. Larger Rings: The azetidine ring distinguishes the target compound from analogs like ethyl 1-(4-methoxybenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylate (Ev6), which contains a five-membered pyrazole.
Biological Activity
1-(4-Methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl 5-methyl-1,2-oxazole-3-carboxylate is a synthetic compound that integrates a benzothiazole moiety with an azetidine ring and an oxazole derivative. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 346.4 g/mol. The structure features a methoxy group at the para position of the benzothiazole and a carboxylate group that may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C16H14N2O3S2 |
| Molecular Weight | 346.4 g/mol |
| IUPAC Name | 1-(4-Methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl 5-methyl-1,2-oxazole-3-carboxylate |
Antimicrobial Activity
Research indicates that compounds similar to 1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin derivatives exhibit significant antimicrobial properties. For instance, derivatives containing the 1,3,4-oxadiazole ring have shown broad-spectrum antimicrobial activity against various bacteria and fungi . The potential mechanism of action involves the inhibition of key enzymes involved in bacterial fatty acid synthesis, such as enoyl-acyl carrier protein reductase (FabI) .
Anticancer Activity
Studies have demonstrated that benzothiazole derivatives possess anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest in cancer cells. The interaction of these compounds with specific cellular targets can disrupt signaling pathways crucial for cancer cell survival . For example, compounds derived from similar scaffolds have shown effectiveness against breast cancer cell lines by inducing apoptosis .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been suggested through its ability to inhibit pro-inflammatory cytokines and mediators. Research on related compounds indicates that they can reduce inflammation by modulating pathways such as NF-kB signaling .
Case Studies and Research Findings
Several studies have focused on the biological activity of related compounds:
- Antimicrobial Efficacy : A study by Dhumal et al. (2016) demonstrated that thiazole and oxadiazole derivatives exhibited potent antitubercular activity against Mycobacterium bovis BCG, suggesting a similar potential for the compound .
- Anticancer Mechanisms : Research highlighted by Desai et al. (2018) found that oxadiazole derivatives could inhibit cancer cell proliferation effectively, indicating that the structural components of 1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin might confer similar properties .
- Inflammation Modulation : Salama et al. (2020) noted that certain benzamide derivatives could significantly inhibit inflammatory responses in vitro, hinting at the potential for similar effects in the compound being studied .
Q & A
Advanced Research Question
- Enzyme Inhibition : Use fluorescence-based assays (e.g., CYP450 inhibition) with recombinant enzymes and NADPH cofactors. IC₅₀ values are calculated from dose-response curves .
- Antimicrobial Activity : Conduct broth microdilution assays (CLSI guidelines) against Gram-positive/negative strains. Include positive controls (e.g., ciprofloxacin) and assess MIC/MBC .
What methodologies characterize the compound’s physicochemical properties, such as solubility and stability?
Basic Research Question
- Solubility : Use shake-flask method in buffers (pH 1–7.4) with HPLC-UV quantification .
- Stability : Perform accelerated degradation studies (40°C/75% RH) and analyze degradation products via LC-MS .
How can environmental fate studies be designed to assess this compound’s persistence and ecotoxicity?
Advanced Research Question
- Persistence : Use OECD 301B (Ready Biodegradability Test) in activated sludge, monitoring via TOC analysis .
- Ecotoxicity : Conduct acute toxicity assays with Daphnia magna (OECD 202) and algae (OECD 201), reporting EC₅₀ values .
What safety protocols are critical when handling this compound in the laboratory?
Basic Research Question
- PPE : Wear nitrile gloves, lab coat, and goggles. Use a fume hood for synthesis steps .
- Exposure Response : For skin contact, rinse immediately with water; for inhalation, move to fresh air and seek medical attention .
How can analytical methods (e.g., HPLC, FTIR) validate the compound’s purity and identity?
Basic Research Question
- HPLC : Use a C18 column (mobile phase: MeCN/H₂O + 0.1% TFA), comparing retention times to standards .
- FTIR : Confirm functional groups (e.g., C=O at ~1700 cm⁻¹, benzothiazole C-S at ~650 cm⁻¹) .
What advanced crystallographic techniques resolve contradictions in electron density maps for this compound?
Advanced Research Question
- Twinning : Apply the Hooft y parameter in SHELXL to refine twinned data .
- Disorder Modeling : Use PART/SUMP restraints for flexible moieties (e.g., methoxy groups) .
How can pharmacokinetic studies evaluate absorption and CYP inhibition potential?
Advanced Research Question
- Caco-2 Assays : Measure apparent permeability (Papp) to predict GI absorption .
- CYP Inhibition : Incubate with human liver microsomes and LC-MS/MS quantification of metabolite formation (e.g., midazolam for CYP3A4) .
What computational approaches predict binding modes of this compound with biological targets?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
